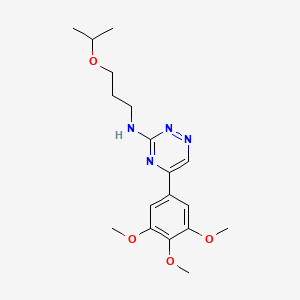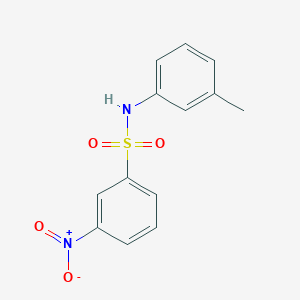
N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound belongs to the class of triazine derivatives and has been found to exhibit interesting biological properties.
Mécanisme D'action
The mechanism of action of N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine involves the inhibition of DNA synthesis and cell division, leading to the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, making it a potential candidate for further development as an anticancer agent. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is its potential as a selective anticancer agent with low toxicity towards normal cells. However, its limited solubility in water may pose a challenge in its development as a drug candidate.
Orientations Futures
Future research on N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine may focus on its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Further studies may also explore its mechanism of action and potential interactions with other drugs. The development of novel delivery systems may also help to overcome its limitations in solubility and enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-isopropoxypropylamine and sodium hydride in DMF (N,N-dimethylformamide) at room temperature. The resulting intermediate is then reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of triethylamine to yield the final product.
Applications De Recherche Scientifique
N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-(3-propan-2-yloxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-12(2)26-8-6-7-19-18-21-14(11-20-22-18)13-9-15(23-3)17(25-5)16(10-13)24-4/h9-12H,6-8H2,1-5H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNPRRUEXIAGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC(=CN=N1)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5014289.png)

![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5014296.png)


![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5014322.png)
![4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
![2-({[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5014333.png)
![N-{[2-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}cyclohexanecarboxamide](/img/structure/B5014355.png)
![2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5014363.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)
